
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazines. Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical reactions and applications. This compound, in particular, has gained attention due to its stability and reactivity, making it a useful reagent in synthetic chemistry and bioconjugation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under an inert atmosphere to prevent oxidation.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydrotetrazines. Substitution reactions can result in various alkyl or acyl derivatives.
Applications De Recherche Scientifique
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine involves its reactivity with strained alkenes through inverse electron demand Diels-Alder cycloaddition reactions . This reaction forms a stable covalent linkage, making it useful in various applications. The molecular targets and pathways involved include the formation of stable adducts with biomolecules, which can be utilized in labeling and imaging techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine stands out due to its superior stability compared to other tetrazine derivatives . This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers . Additionally, its reactivity in click chemistry applications makes it a valuable tool in bioconjugation and material science .
Propriétés
Formule moléculaire |
C5H9N5 |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N5/c1-4-7-9-5(2-3-6)10-8-4/h2-3,6H2,1H3 |
Clé InChI |
HUYPLEHTOBRFKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
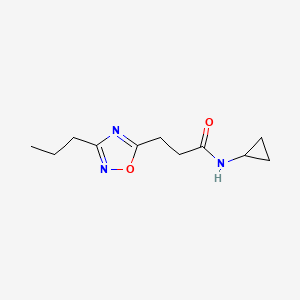
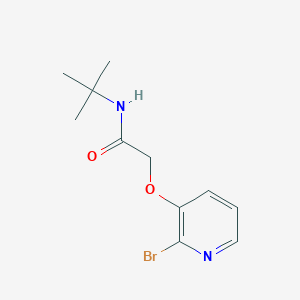
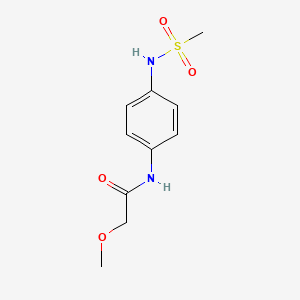
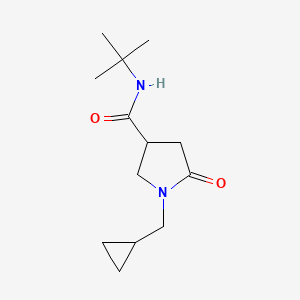
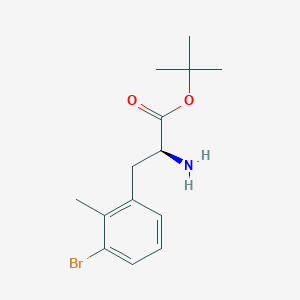
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)

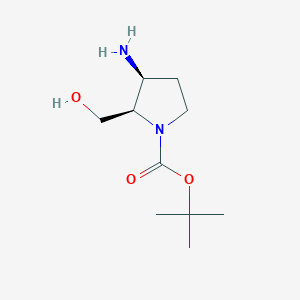

![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
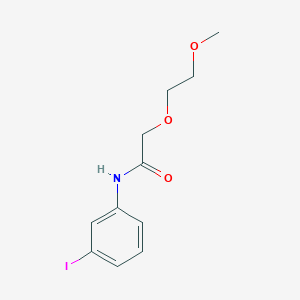
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
